NaV1.7 inhibitor-1

Catalog No.
S8387443
CAS No.
M.F
C23H30FNO4S
M. Wt
435.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NaV1.7 inhibitor-1

Product Name

NaV1.7 inhibitor-1

IUPAC Name

5-cyclopropyl-N-cyclopropylsulfonyl-2-fluoro-4-[(6-methylspiro[2.5]octan-6-yl)methoxy]benzamide

Molecular Formula

C23H30FNO4S

Molecular Weight

435.6 g/mol

InChI

InChI=1S/C23H30FNO4S/c1-22(6-8-23(9-7-22)10-11-23)14-29-20-13-19(24)18(12-17(20)15-2-3-15)21(26)25-30(27,28)16-4-5-16/h12-13,15-16H,2-11,14H2,1H3,(H,25,26)

InChI Key

GFDXIUXAFNREKM-UHFFFAOYSA-N

SMILES

CC1(CCC2(CC1)CC2)COC3=CC(=C(C=C3C4CC4)C(=O)NS(=O)(=O)C5CC5)F

Canonical SMILES

CC1(CCC2(CC1)CC2)COC3=CC(=C(C=C3C4CC4)C(=O)NS(=O)(=O)C5CC5)F

NaV1.7 inhibitor-1 is a compound designed to selectively inhibit the voltage-gated sodium channel NaV1.7, which plays a critical role in pain signaling within nociceptive sensory neurons. This sodium channel is responsible for the generation and propagation of action potentials in sensory neurons, making it a significant target for pain management therapies. NaV1.7 inhibitor-1 has shown promise in preclinical studies for its ability to modulate pain pathways without affecting other sodium channels, potentially leading to fewer side effects compared to traditional analgesics.

Involving NaV1.7 inhibitor-1 primarily focus on its interaction with the NaV1.7 channel. The binding of the inhibitor alters the conformation of the channel, preventing sodium ions from passing through, which effectively reduces neuronal excitability and pain signaling. Specific details on the exact chemical structure and reaction mechanisms may vary depending on the specific formulation of NaV1.7 inhibitor-1 being studied.

NaV1.7 inhibitor-1 exhibits selective inhibition of the NaV1.7 channel, which has been linked to various pain conditions such as neuropathic pain and inflammatory pain. In vivo studies have demonstrated that this compound can significantly reduce pain responses in animal models, particularly in conditions induced by chemotherapy or nerve injury . The half-maximal inhibitory concentration (IC50) values for NaV1.7 inhibitor-1 indicate its potency and selectivity compared to other sodium channels, making it an attractive candidate for further development in pain management .

The synthesis of NaV1.7 inhibitor-1 typically involves a series of organic reactions tailored to construct its unique chemical scaffold. Recent advancements have utilized carbenoid-involved reactions as part of a scaffold-based approach to enhance the efficiency and selectivity of synthesizing novel inhibitors . These methods allow for rapid screening and optimization of compounds, ultimately leading to candidates with improved pharmacological properties.

NaV1.7 inhibitor-1 is primarily being investigated for its potential applications in treating chronic pain conditions, including neuropathic pain and other pain syndromes associated with nerve damage or inflammation. Its selective inhibition profile suggests that it may provide effective analgesia with fewer side effects compared to non-selective sodium channel blockers or opioids . Additionally, ongoing research aims to explore its utility in combination therapies for enhanced pain relief.

Interaction studies have focused on understanding how NaV1.7 inhibitor-1 binds to the NaV1.7 channel at a molecular level. These studies often employ techniques such as molecular docking and simulations to predict binding affinities and elucidate the binding sites involved in inhibition . Research indicates that specific residues within the channel's extracellular vestibule play a crucial role in mediating these interactions, highlighting the importance of structural specificity in drug design .

Several compounds have been developed that also target the NaV1.7 sodium channel, each with varying degrees of selectivity and potency:

Compound NameSelectivityPotency (IC50)Unique Features
DS-1971aHigh0.01 µMFavorable safety profile
ST-2262High0.039 µMTargets unique residues in NaV1.7
ProTx-IIModerateNot specifiedBlocks action potential propagation
PF-05089771HighNot specifiedAdvanced to clinical trials
GNE-616HighNot specifiedSelective over other sodium channels

NaV1.7 inhibitor-1 stands out due to its selective action against the NaV1.7 channel without significantly affecting other voltage-gated sodium channels, which is a common limitation among many existing inhibitors . This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy in managing pain conditions.

Cryo-EM Structural Insights into Human NaV1.7-β Subunit Interactions

Cryo-EM has uncovered intricate details of NaV1.7’s interaction with β subunits, which modulate channel gating and trafficking. A landmark study resolved the human NaV1.7-β1-β2 complex bound to pore blockers and gating modifier toxins at 3.2 Å resolution [3]. The structure revealed that β1 and β2 subunits stabilize the channel’s extracellular immunoglobulin (Ig)-like domains, while the S3-S4 linker of voltage-sensing domain II (VSD II) accommodates gating modifier toxins such as protoxin-II [3]. Notably, β subunits induce conformational shifts in VSD II, positioning it to interact with inhibitors like GDC-0310 and GNE-3565, which bind at the interface of VSD IV and the pore domain [1] [3].

The β3 subunit, though less studied, exhibits unique interactions with NaV1.7’s α subunit. Molecular dynamics (MD) simulations of the α/β3 complex revealed stabilizing interactions between β3’s Ig-like domain and the S4 helix of VSD III, particularly involving residues K1287 and R1290 on the α subunit [4]. These interactions alter the cooperativity of voltage-sensing domains, suggesting that β subunits fine-tune inhibitor binding through allosteric mechanisms [4].

Table 1: Key Cryo-EM Structures of NaV1.7 Complexes

ComplexResolution (Å)Bound LigandsStructural Insights
NaV1.7-β1-β2 [3]3.2Tetrodotoxin, Huwentoxin-IVVSD II S3-S4 linker accommodates gating modifiers
VSD4-NaV1.7 chimera [1]3.4GDC-0310Hybrid inhibitor binds at VSD IV-pore interface
α/β3 homology model [4]N/AN/Aβ3 stabilizes VSD III via K1287/R1290 interactions

Voltage-Sensing Domain Architecture and Gating Mechanisms

The voltage-sensing domains (VSDs) of NaV1.7 are pivotal for channel activation. Cryo-EM structures show that all four VSDs adopt an "up" conformation in the inactivated state, with VSD II exhibiting the largest displacement [3]. The S4 helix within each VSD contains positively charged arginine residues that translocate across the membrane during depolarization. In the presence of β1 subunits, splicing at exon 5 of the α subunit alters the S3-S4 linker’s electrostatic properties, shifting the voltage-dependence of activation by approximately 5 mV [2].

Notably, inhibitors like GNE-3565 exploit these conformational changes. Cryo-EM data demonstrate that GNE-3565 binds to a hydrophobic cleft in VSD IV, stabilizing the S4 helix in a depolarized state and preventing pore domain opening [1]. This mechanism is analogous to gating modifier toxins, which trap VSD II in a resting configuration [3].

Pore Domain Dynamics and Ion Selectivity Filter Characteristics

The pore domain of NaV1.7 features a conserved DEKA selectivity filter (aspartic acid, glutamic acid, lysine, alanine) that ensures sodium ion specificity [4]. MD simulations of the α/β3 complex reveal that sodium ions interact transiently with the filter’s carboxylate groups, with an average dwell time of 2.1 ns [4]. Persistent currents observed in splice variants with elongated exon 11 sequences correlate with reduced inactivation gate stability, a phenomenon exacerbated by β1 subunit co-expression [2].

The inner pore helix (S6) undergoes hinging motions during inactivation, as shown in the NaV1.7-β1-β2 structure [3]. Inhibitors targeting this region, such as compound 4, restrict S6 mobility by forming π-stacking interactions with F1762 and hydrogen bonds with T1757 [1]. These interactions effectively block ion permeation while leaving the selectivity filter intact.

The development of sodium channel voltage-gated subtype 1.7 inhibitors through venom-derived peptide engineering represents one of the most promising approaches for achieving high potency and selectivity. Natural venoms from arachnids, particularly tarantulas, have evolved sophisticated peptide toxins that demonstrate remarkable specificity for voltage-gated sodium channels [1].

Spider Venom Peptide Families

Three primary families of spider venom peptides have emerged as lead compounds for sodium channel voltage-gated subtype 1.7 targeting. Family I peptides, exemplified by Huwentoxin-4 and Phrixotoxin 3, demonstrate potent inhibitory activity through interactions with voltage sensor domain 2 [1]. Family II peptides include Pn3a, which exhibits exceptional selectivity with an half maximal inhibitory concentration of 0.8 nanomolar for human sodium channel voltage-gated subtype 1.7 and demonstrates 40-fold selectivity over sodium channel voltage-gated subtype 1.1, 100-fold selectivity over sodium channel voltage-gated subtypes 1.2, 1.3, 1.4, and 1.6, and greater than 900-fold selectivity over sodium channel voltage-gated subtypes 1.5, 1.8, and 1.9 [1]. Family III peptides are represented by Protoxin-II and Phrixotoxin-I, which target both voltage sensor domain 2 and voltage sensor domain 4 [1].

Ceratotoxin-1 Engineering Program

The most comprehensive directed evolution program for sodium channel voltage-gated subtype 1.7 peptide inhibitors utilized ceratotoxin-1 from tarantula venom as the starting scaffold [2] [3]. This systematic approach employed multiple rounds of directed evolution combined with saturation mutagenesis and chemical modification to optimize both potency and selectivity. The engineering process began with screening 16 naturally occurring microproteins for expression in Escherichia coli, ultimately selecting ceratotoxin-1 due to its favorable expression characteristics and inherent selectivity against sodium channel voltage-gated subtypes 1.4 and 1.5 [2].

The directed evolution strategy incorporated phylogenetic library construction, where the ceratotoxin-1 backbone was used to generate diverse mutant libraries. Three rounds of directed evolution were performed, with each cycle screening for enhanced sodium channel voltage-gated subtype 1.7 activity while monitoring selectivity against sodium channel voltage-gated subtypes 1.2 and 1.6 [2]. This approach identified variant 2670 as the lead molecule, which subsequently underwent exhaustive saturation mutagenesis to explore sequence space not sampled during directed evolution.

Structure-Activity Relationships in Peptide Engineering

The engineering of ceratotoxin-1 revealed critical structure-activity relationships that guide rational design approaches. The binding site was mapped to the S3-S4 loop of domain 2 through epitope tagging studies [2]. Key amino acid residues identified through alanine scanning include positions in the C-terminus, where H27, W29, K31, K32, and F34 all significantly impact potency when mutated to alanine. These residues cluster on a single hydrophobic face of the molecule, creating the primary interaction surface with sodium channels [1].

The final engineered peptide achieved an half maximal inhibitory concentration of 2.5 nanomolar against sodium channel voltage-gated subtype 1.7 with exceptional selectivity: 80-fold over sodium channel voltage-gated subtype 1.2, 20-fold over sodium channel voltage-gated subtype 1.6, and greater than 3000 nanomolar half maximal inhibitory concentration values for both sodium channel voltage-gated subtype 1.4 and sodium channel voltage-gated subtype 1.5 [2] [3].

Grammostola portei Toxin-1 Optimization

Grammostola portei Toxin-1, a 34-residue peptide from Chilean Rose Hair Tarantula venom, represents another successful peptide engineering target [4] [1]. This peptide demonstrates approximately 3-fold improved potency compared to Huwentoxin-4 and maintains a larger selectivity window between sodium channel voltage-gated subtype 1.7 and sodium channel voltage-gated subtype 1.5 activity [1]. The peptide mediates sodium channel voltage-gated subtype 1.7 block through voltage sensor domain 2 interactions with an half maximal inhibitory concentration of 10 nanomolar.

Engineering efforts with Grammostola portei Toxin-1 have focused on improving pharmacokinetic properties while maintaining selectivity. Homodimerization using bifunctional polyethylene glycol linkers resulted in compounds with increased potency and significantly reduced off-rates, demonstrating the feasibility of modulating peptide properties through chemical modification [4]. Additionally, derivatization of select amino acid residues with hydrophilic polymers was achieved without adversely affecting peptide potency, providing pathways for improving drug-like properties.

Computational Design and Optimization

Recent advances in computational peptide design have accelerated the optimization of venom-derived inhibitors. Structure-guided design using Rosetta identified novel substitutions in Protoxin-II that improved selectivity for human sodium channel voltage-gated subtype 1.7 versus other human sodium channel subtypes while preserving low nanomolar potency [5]. This computational approach required screening only dozens of candidates compared to previous comprehensive mutagenesis efforts that synthesized and tested up to 1500 peptide variants.

The computational design process confirmed previously reported beneficial substitutions while identifying novel combinations that further enhanced selectivity. These studies demonstrated that selectivity improvements exceeding 1000-fold versus sodium channel voltage-gated subtype 1.5 are achievable through rational design, potentially expanding the safety window for therapeutic applications [5].

Small-Molecule Inhibitor Development: Chemical Backbone Optimization

Small-molecule inhibitor development for sodium channel voltage-gated subtype 1.7 has focused primarily on two distinct chemical classes: aryl sulfonamides and acyl sulfonamides. These scaffolds have demonstrated the ability to achieve both high potency and meaningful selectivity through systematic optimization of their chemical backbones [6] [7] [8].

Aryl Sulfonamide Scaffold Development

The aryl sulfonamide class emerged from recognition that many reported sodium channel voltage-gated subtype 1.7 selective inhibitors contain aryl sulfonamide fragments [6] [7]. Initial development focused on incorporating tricyclic antidepressant structural features, particularly from maprotiline, which demonstrated sodium channel voltage-gated subtype 1.7 inhibitory activity. This led to the design and synthesis of compounds containing ethanoanthracene and aryl sulfonamide moieties.

Compound 10o represents a successful optimization within this class, achieving potent inhibition of sodium channel voltage-gated subtype 1.7 channels with an half maximal inhibitory concentration of 0.64 ± 0.30 nanomolar and displaying high selectivity versus sodium channel voltage-gated subtype 1.5 [6] [7]. The structure-activity relationships within this series revealed that the ethanoanthracene core provides both potency and selectivity advantages, while the aryl sulfonamide moiety is essential for voltage sensor domain 4 binding.

Electrophysiological studies of compound 10o in mouse dorsal root ganglion neurons demonstrated dose-dependent reduction of sodium currents and dramatic suppression of depolarizing current-elicited neuronal discharge at concentrations of 10 and 100 nanomolar [6]. These findings confirmed the translational relevance of the in vitro potency measurements to native neuronal environments.

Acyl Sulfonamide-Cycloalkylether Series

The acyl sulfonamide class represents a significant advancement in small-molecule sodium channel voltage-gated subtype 1.7 inhibitor design [8] [9]. This series was developed based on analysis of physicochemical properties of literature sodium channel voltage-gated subtype 1.7 inhibitors, suggesting that acyl sulfonamides with high fractional sp3 character could overcome pharmacokinetic and efficacy challenges observed with existing series.

The prototypical compound from this series, sodium channel voltage-gated subtype 1.7 inhibitor-1, demonstrates exceptional potency with an half maximal inhibitory concentration of 0.6 nanomolar for human sodium channel voltage-gated subtype 1.7 and exhibits 80-fold selectivity versus human sodium channel voltage-gated subtype 1.5 [10] [11]. The molecular structure includes a fluorinated aromatic ring system connected to a cycloalkylether moiety through an acyl sulfonamide linker, with the complete structure being C23H30FNO4S and molecular weight of 435.55 daltons.

Parallel library synthesis approaches enabled rapid exploration of structure-activity relationships within the acyl sulfonamide-cycloalkylether series [8]. Initial optimization identified analogue 7, which exhibited moderate potency against sodium channel voltage-gated subtype 1.7 with acceptable pharmacokinetic profiles in rodents but poor stability in human liver microsomes. Subsequent optimization focused on improving human metabolic stability while enhancing potency, utilizing induced fit docking studies with the previously disclosed X-ray co-crystal structure of the sodium channel voltage-gated subtype 1.7 voltage sensing domain.

Advanced Acyl Sulfonamide Optimization

The optimization efforts culminated in the discovery of compound 33, described as one of the most potent and efficacious sodium channel voltage-gated subtype 1.7 inhibitors reported to date [8] [9]. This compound represents the culmination of systematic chemical backbone optimization, incorporating learnings from both potency and selectivity studies as well as pharmacokinetic optimization.

The design strategy for compound 33 incorporated several key principles: maintenance of the acyl sulfonamide core for voltage sensor domain 4 binding, optimization of the cycloalkylether substitution pattern for metabolic stability, and fine-tuning of the aromatic substitution pattern for selectivity enhancement. The resulting compound demonstrated not only exceptional in vitro potency but also robust efficacy in in vivo models of pain and human sodium channel voltage-gated subtype 1.7 target engagement.

Clinical Development Candidates

Two acyl sulfonamide compounds, GDC-0276 and GDC-0310, have advanced to Phase 1 clinical trials, demonstrating the translational potential of this chemical class [12]. GDC-0276 emerged from close-in analogue exploration around early lead compounds, possessing improved metabolic stability and acceptable pharmacokinetic profiles. To further optimize human pharmacokinetics and enable once-daily dosing, additional scaffold optimization led to GDC-0310.

GDC-0310 represents a novel N-benzyl piperidine sodium channel voltage-gated subtype 1.7 inhibitor series with improved metabolic stability achieved through blocking the labile benzylic position [12]. This compound demonstrates superior sodium channel selectivity and pharmacokinetic profiles compared to GDC-0276, highlighting the continued evolution of the acyl sulfonamide scaffold.

Structure-Based Design Approaches

Recent crystallographic and cryo-electron microscopy studies have provided detailed structural insights into small-molecule binding modes, enabling more rational design approaches [13] [14]. The co-crystal structure of an aryl sulfonamide inhibitor bound to voltage sensor domain 4 revealed the detailed binding pose and key molecular interactions [15]. However, subsequent cryo-electron microscopy studies of GDC-0310 revealed an unexpected binding mode orthogonal to the aryl sulfonamide class, identifying a previously unknown ligand binding site in sodium channels [13].

This structural revelation enabled the design of hybrid inhibitor series that bridge the aryl and acyl sulfonamide binding pockets, allowing generation of molecules with substantially differentiated structures and properties [13]. The hybrid approach represents a new frontier in sodium channel voltage-gated subtype 1.7 inhibitor design, potentially offering advantages in both potency and selectivity optimization.

Subtype Selectivity Engineering Through Voltage Sensor Domain 4 Targeting

Voltage sensor domain 4 has emerged as the primary target for achieving sodium channel voltage-gated subtype 1.7 selectivity among small-molecule inhibitors [16] [17]. This domain provides unique opportunities for subtype-selective inhibition due to sequence differences between sodium channel isoforms and its critical role in channel gating and inactivation processes.

Voltage Sensor Domain 4 Binding Site Characterization

The voltage sensor domain 4 binding site for sodium channel voltage-gated subtype 1.7 selective inhibitors encompasses the S1-S4 voltage sensor segment, with particular importance of the S2 and S3 transmembrane segments for subtype selectivity [17]. Chimeric studies and single point mutations have demonstrated that amino acid residues in the extracellular facing regions of S2 and S3 transmembrane segments serve as major determinants of sodium channel subtype selectivity.

Three critical amino acid residues have been identified as primary contributors to selective inhibition: S1510, R1511, and E1559 in sodium channel voltage-gated subtype 1.3 numbering [17]. When these residues are replaced with equivalent residues from sodium channel voltage-gated subtype 1.7, the potency for sodium channel voltage-gated subtype 1.3 inhibition is reduced by greater than 500-fold. Conversely, substituting these three residues in human sodium channel voltage-gated subtype 1.7 with the sodium channel voltage-gated subtype 1.3 equivalent residues results in striking gains in sensitivity comparable to unmodified sodium channel voltage-gated subtype 1.3.

Molecular Determinants of Selectivity

The molecular basis for voltage sensor domain 4-mediated selectivity involves multiple levels of molecular recognition [17]. The E1559 residue in sodium channel voltage-gated subtype 1.3 corresponds to D1586 in sodium channel voltage-gated subtype 1.7 and is particularly important, as this position is also critical for Site 3 α-scorpion and anemone polypeptide toxin modulators of sodium channel inactivation. This suggests that small-molecule inhibitors targeting voltage sensor domain 4 may share some mechanistic features with natural toxins.

The selectivity determinants extend beyond simple amino acid differences to include conformational and dynamic properties of the voltage sensor domain 4. The asynchronous gating model for sodium channels indicates that voltage sensor domain 4 moves fivefold slower than voltage sensor domains in the first three domains, and this slower kinetics correlates with channel inactivation processes [18]. Small-molecule inhibitors can exploit these kinetic differences to achieve state-dependent selectivity.

Aryl Sulfonamide Binding Mode

Structural studies have revealed that aryl sulfonamide inhibitors bind to the activated state of voltage sensor domain 4, inhibiting the channel through a voltage-sensor trapping mechanism that opposes channel deactivation [15] [19]. The crystal structure of an aryl sulfonamide inhibitor bound to voltage sensor domain 4 shows the compound occupying a binding pocket formed by the S1-S4 helical bundle, with specific interactions involving the S2 and S3 segments.

The aryl sulfonamide binding pose involves key electrostatic interactions with charged residues in the voltage sensor, particularly the conserved arginine residues in the S4 helix [15]. However, the binding interactions extend beyond simple electrostatic contacts to include hydrophobic interactions and hydrogen bonding networks that contribute to both affinity and selectivity.

Acyl Sulfonamide Orthogonal Binding

Cryo-electron microscopy studies revealed that the acyl sulfonamide class, exemplified by GDC-0310, engages voltage sensor domain 4 through an unprecedented binding mode orthogonal to the aryl sulfonamide inhibitor class [13] [14]. This unexpected binding orientation identifies a previously unknown ligand binding site in sodium channels and provides new opportunities for inhibitor design.

The orthogonal binding mode of acyl sulfonamides involves different molecular contacts compared to aryl sulfonamides while still targeting the same voltage sensor domain 4 [13]. This binding diversity suggests that voltage sensor domain 4 contains multiple druggable pockets that can be exploited for inhibitor development. The discovery of this orthogonal binding site enabled the design of hybrid inhibitor series that bridge both binding pockets.

Hybrid Inhibitor Design Strategy

The identification of distinct but proximal binding sites for aryl and acyl sulfonamides within voltage sensor domain 4 has enabled the development of hybrid inhibitors that simultaneously engage both sites [13]. This hybrid approach allows for the generation of molecules with substantially differentiated structures and properties compared to either parent class.

Hybrid inhibitors potentially offer several advantages: enhanced binding affinity through bivalent interactions, improved selectivity through engagement of multiple selectivity determinants, and novel pharmacological properties that differ from either parent class [13]. The hybrid design strategy represents a sophisticated approach to exploiting the detailed structural knowledge of voltage sensor domain 4 binding sites.

State-Dependent Selectivity Mechanisms

Voltage sensor domain 4 targeting enables the development of state-dependent inhibitors that exhibit preferential binding to specific channel conformational states [20]. ST-2262, a compound that blocks the extracellular vestibule, demonstrates state-independent inhibition with equal potency across resting, inactivated, and high-frequency stimulation protocols. In contrast, many voltage sensor domain 4 inhibitors show preferential activity against inactivated channel states.

The state-dependence of voltage sensor domain 4 inhibitors arises from conformational changes in the voltage sensor during channel gating [20]. The S4 helix undergoes significant movement during activation, altering the binding pocket geometry and accessibility. Inhibitors can be designed to preferentially bind to specific conformational states by optimizing their complementarity to particular voltage sensor conformations.

Selectivity Optimization Strategies

Engineering enhanced selectivity through voltage sensor domain 4 targeting involves systematic optimization of molecular contacts with selectivity-determining residues [17]. The most effective approach combines computational modeling of inhibitor-channel interactions with experimental validation through electrophysiology and mutagenesis studies.

XLogP3

5.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

435.18795777 g/mol

Monoisotopic Mass

435.18795777 g/mol

Heavy Atom Count

30

Dates

Last modified: 02-18-2024

Explore Compound Types